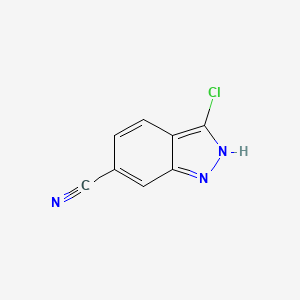
3-Chloro-1H-indazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1H-indazole-6-carbonitrile is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a chlorine atom at the 3rd position and a cyano group at the 6th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1H-indazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be substituted by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 5th position.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine or nitric acid in solvents like acetic acid or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: N-substituted indazole derivatives.
Electrophilic Substitution: Halogenated or nitrated indazole derivatives.
Reduction: Amino-indazole derivatives.
Scientific Research Applications
3-Chloro-1H-indazole-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . The cyano group can enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indazole-6-carbonitrile: Similar structure with a bromine atom instead of chlorine.
3-Chloro-1H-indazole-5-carbonitrile: Similar structure with the cyano group at the 5th position.
1H-Indazole-6-carbonitrile: Lacks the chlorine atom at the 3rd position.
Uniqueness
3-Chloro-1H-indazole-6-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
3-chloro-2H-indazole-6-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) |
InChI Key |
NUUOFVTXVQHMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


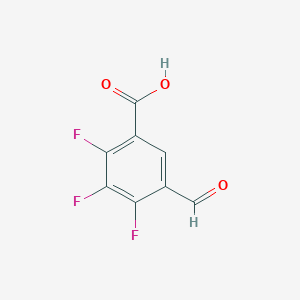
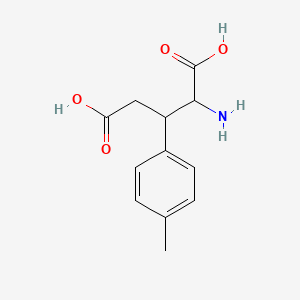

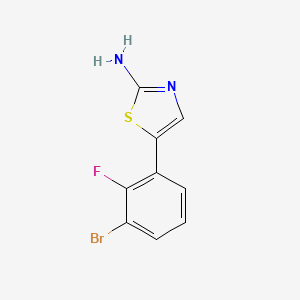
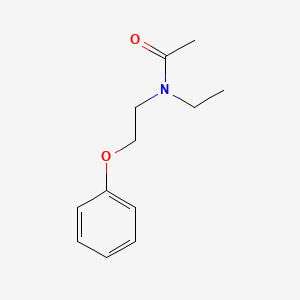

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
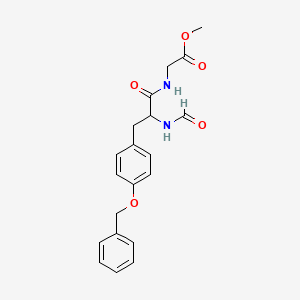

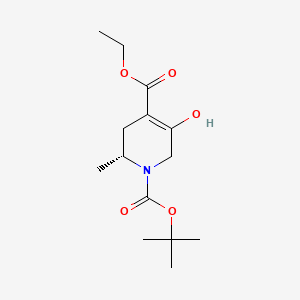
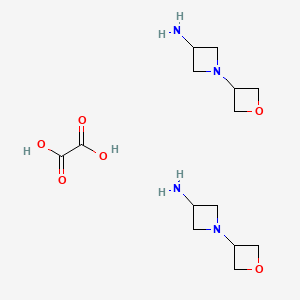
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)

